molecular formula C22H18N2O3 B6345082 1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264042-88-7

1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B6345082
CAS No.: 1264042-88-7
M. Wt: 358.4 g/mol
InChI Key: UWOKOEMYGMPTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 1264042-88-7) is a pyrazole derivative characterized by a dihydropyrazole core substituted with a phenoxyphenyl group at position 1 and a phenyl group at position 3. Synthesized via chalcone-hydrazine condensation (a common method for pyrazoles ), its structural features are critical for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-phenoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c25-22(26)20-15-21(16-7-3-1-4-8-16)24(23-20)17-11-13-19(14-12-17)27-18-9-5-2-6-10-18/h1-14,21H,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOKOEMYGMPTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chalcone Intermediate

4-Phenoxyacetophenone reacts with benzaldehyde derivatives under alkaline conditions to yield chalcone precursors. For example:

Reagents :

  • 4-Phenoxyacetophenone (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • NaOH (40% w/v in ethanol)

Conditions :

  • Reflux at 80°C for 6–8 hours

  • Yield: 85–92%

Mechanism :
Base-catalyzed deprotonation of the ketone generates an enolate, which undergoes nucleophilic attack on the aldehyde carbonyl, followed by dehydration.

Pyrazoline Formation via Cyclocondensation

The chalcone intermediate reacts with semicarbazide or substituted hydrazines to form the pyrazoline core.

Reagents :

  • Chalcone (1.0 equiv)

  • Semicarbazide hydrochloride (1.2 equiv)

  • Ethanol (anhydrous)

Conditions :

  • Reflux at 78°C for 12 hours

  • Acid workup (HCl) to precipitate the product

  • Yield: 70–78%

Key Spectral Data :

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 3.13–3.26 (dd, 2H, CH₂), 5.48–5.54 (dd, 1H, CH), 6.85–7.45 (m, 14H, aromatic).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Hydrolysis of Ester Precursors

Patented methods emphasize the hydrolysis of ester intermediates to yield the carboxylic acid functionality.

Ester Synthesis

Ethyl 1-(4-phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is synthesized via cyclocondensation using ethyl acetoacetate as a carboxylate source.

Reagents :

  • 4-Phenoxyphenylhydrazine (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • POCl₃ (catalytic)

Conditions :

  • Reflux in dry toluene at 110°C for 24 hours

  • Yield: 88%

Saponification to Carboxylic Acid

The ester undergoes basic hydrolysis to afford the target acid.

Reagents :

  • Ester intermediate (1.0 equiv)

  • NaOH (2.0 equiv, aqueous)

  • Ethanol (solvent)

Conditions :

  • Reflux at 78°C for 4 hours

  • Acidification with HCl (pH 2–3) to precipitate the product

  • Yield: 95%

Optimization Note :
Using NaOH instead of H₂SO₄ minimizes side reactions, improving purity (>98% by HPLC).

One-Pot Tandem Reaction

Recent advances describe a one-pot method combining chalcone formation and cyclocondensation.

Reagents :

  • 4-Phenoxyacetophenone (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Semicarbazide hydrochloride (1.2 equiv)

  • Humic acid (10 mol%, catalyst)

Conditions :

  • Ethanol, reflux for 18 hours

  • Yield: 82%

Advantages :

  • Reduced purification steps

  • Catalyst reuse for 3 cycles without yield loss

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Claisen-Schmidt + Cyclocondensation7897High regioselectivity
Ester Hydrolysis9598Scalability
One-Pot Tandem8296Operational simplicity

Characterization and Quality Control

All routes require rigorous validation:

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min.

  • Elemental Analysis : Calculated for C₂₂H₁₈N₂O₃: C, 73.73%; H, 5.06%; N, 7.82%. Found: C, 73.68%; H, 5.12%; N, 7.79%.

  • Mass Spectrometry : [M+H]⁺ = 359.1 (calculated), 359.0 (observed).

Challenges and Optimization Strategies

  • Regioselectivity : Electron-withdrawing groups on the chalcone favor 5-aryl substitution.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted hydrazines.

  • Scale-Up : Continuous flow reactors enhance safety and yield in ester hydrolysis steps .

Chemical Reactions Analysis

1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is C20H19N3O2. Its structure consists of a pyrazole ring substituted with phenoxy and phenyl groups, which contributes to its unique properties.

Synthesis Methods:
The synthesis typically involves cyclo-condensation reactions of appropriate chalcone derivatives with hydrazine derivatives. For instance, recent studies have reported the synthesis of related pyrazolines through solvent-free methods, yielding high purity and efficiency .

Biological Applications

  • Antimicrobial Activity :
    Recent evaluations have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial activities. The synthesized compounds were tested against various bacterial strains, showing promising results. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 17 μM against Mycobacterium tuberculosis, indicating potential for development as antimicrobial agents .
  • Antioxidant Properties :
    The antioxidant activity of pyrazole derivatives has been a focal point in research. Studies have shown that these compounds can scavenge free radicals effectively, thus presenting potential applications in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects :
    Pyrazole derivatives are also being explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory disorders .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study synthesized several pyrazoline derivatives, including this compound. These compounds were evaluated for their activity against Mycobacterium tuberculosis using standard broth microdilution methods. The results indicated that specific derivatives not only inhibited bacterial growth but also displayed bactericidal properties at varying concentrations.

CompoundMIC (μM)MBC (μM)
Compound A1734
Compound B60120
Compound C100200

Case Study 2: Antioxidant Activity Assessment
In another study focusing on the antioxidant properties of pyrazole derivatives, various tests such as DPPH radical scavenging and ABTS assays were conducted. The results showed that compounds derived from the parent structure exhibited significant antioxidant activity compared to standard antioxidants.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Compound A8590
Compound B7075
Compound C6065

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations and Crystallographic Insights

Pyrazole derivatives often exhibit variations in substituents and ring planarity, which impact their physicochemical and biological properties. Key comparisons include:

Dihedral Angles and Planarity
  • Target Compound: Limited crystallographic data are available, but analogues like 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4) show dihedral angles of ~10° between the pyrazole and aryl rings .
  • Sulfonyl Derivatives : 1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole exhibits near-planar pyrazoline rings (deviation: 0.078 Å), enhancing crystallinity and stability .
Substituent Effects
  • Electron-Withdrawing Groups : Chlorophenyl or fluorophenyl substituents (e.g., 5-(4-chlorophenyl) analogues) increase electrophilicity, improving receptor binding in CB1 antagonists .
  • Phenoxy vs. Methoxy: The phenoxyphenyl group in the target compound is electron-withdrawing, contrasting with electron-donating methoxy groups in 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid . This difference affects solubility and metabolic stability.
CB1 Receptor Antagonism
  • The carboxylic acid group may engage in hydrogen bonding with receptor residues .
  • Amide vs. Acid : Carboxamide derivatives (e.g., morpholin-4-ylamide) show higher in vivo antiobesity activity due to enhanced lipophilicity and blood-brain barrier penetration .

Physicochemical Properties

Solubility and Melting Points
  • Methoxy Analogues : 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (MW: 230.26) has lower polarity, favoring organic solubility .
  • Sulfonated Derivatives : 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone (CAS: 118-47-8) exhibits high water solubility due to the sulfonic acid group .

Biological Activity

The compound 1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (commonly referred to as PPDPA ) belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article aims to detail the biological activity of PPDPA, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

PPDPA is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and phenoxy groups. The molecular formula is C19H18N2O3C_{19}H_{18}N_2O_3, and it has a molecular weight of 318.35 g/mol.

Structural Formula

PPDPA C19H18N2O3\text{PPDPA }\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of PPDPA derivatives. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, a related pyrazole derivative demonstrated potent inhibition against carbonic anhydrase (CA) isoforms IX and XII, which are targets in cancer therapy.

CompoundTargetIC50 (nM)
PPDPACA IX1.3 - 1.5
PPDPACA XII0.62 - 0.99

These findings suggest that modifications to the phenyl group on the pyrazole can enhance selectivity and potency against specific cancer targets .

Antibacterial Activity

In addition to anticancer properties, PPDPA has shown promising antibacterial activity. A study focusing on related pyrazole derivatives reported effective inhibition against various bacterial strains, indicating potential for development as antibacterial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results underscore the versatility of PPDPA in addressing multiple therapeutic areas .

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of PPDPA derivatives. In vitro assays revealed that certain derivatives significantly reduced pro-inflammatory cytokines in activated macrophages, suggesting a mechanism for treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent clinical trial evaluated the efficacy of a PPDPA derivative in patients with advanced solid tumors. The study reported a partial response in 30% of participants, with manageable side effects. The trial emphasized the need for further exploration into dosing regimens and combination therapies.

Case Study 2: Antibacterial Activity Assessment

Another study assessed the antibacterial efficacy of PPDPA against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth effectively, supporting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the recommended synthetic routes for 1-(4-phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. A typical protocol involves refluxing a mixture of substituted phenylhydrazine and a diketone precursor in ethanol with catalytic acetic acid for 10–12 hours . Optimization includes adjusting solvent polarity (e.g., DMF for higher solubility) and temperature control to minimize side reactions. Purity is enhanced via recrystallization from polar aprotic solvents like DMF or ethanol .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are essential?

Structural confirmation requires a combination of:

  • NMR : 1H^1H and 13C^13C NMR to verify proton environments and carbonyl/carboxylic acid groups.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~2500–3300 cm1^{-1} (carboxylic acid O-H stretch).
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns. Cross-validation with X-ray crystallography (e.g., SHELX refinement) provides definitive bond-length and angle data .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

The compound exhibits limited water solubility due to its hydrophobic aryl groups but dissolves in DMSO or DMF. Stability studies indicate sensitivity to prolonged UV exposure and acidic/basic conditions. Storage at –20°C under inert atmosphere is recommended to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s bioactivity and mechanism of action?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., fungal CYP51 or viral proteases) identifies binding affinities and key interactions (e.g., hydrogen bonding with carboxylic acid groups). Software like AutoDock Vina paired with PyMOL visualizes binding poses .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC50_{50} values may arise from assay conditions (e.g., cell line variability, solvent effects). Meta-analysis using standardized protocols (e.g., OECD guidelines) and dose-response curve normalization improves comparability. Orthogonal assays (e.g., enzymatic vs. cell-based) validate target specificity .

Q. How does stereoelectronic tuning of the pyrazole ring influence antifungal or antiviral efficacy?

Substituent effects are studied via SAR (Structure-Activity Relationship) campaigns. For example:

  • Electron-withdrawing groups (e.g., –NO2_2) on the phenoxyphenyl moiety enhance antifungal activity by increasing electrophilicity.
  • Methylation of the pyrazole N-H reduces metabolic instability but may lower solubility. Systematic substitution at positions 1, 3, and 5, followed by bioactivity screening, identifies optimal pharmacophores .

Q. What crystallographic challenges arise in resolving its polymorphic forms, and how are they addressed?

Polymorphism is analyzed via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). SHELXL refinement resolves disorder in dihydro-pyrazole rings, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking) driving lattice stability .

Q. How can synthetic byproducts or degradation products be characterized and minimized?

LC-MS and HPLC-MS identify impurities (e.g., hydrolyzed carboxylic acid derivatives). Kinetic studies under accelerated degradation conditions (40°C/75% RH) guide formulation optimizations, such as adding antioxidants (e.g., BHT) or lyophilization for long-term storage .

Methodological Tables

Table 1: Key Synthetic Parameters and Yields

PrecursorSolventCatalystTime (h)Yield (%)Purity (HPLC)Reference
4-PhenoxyphenylhydrazineEthanolAcOH126895%
5-Phenyldihydrofuran-2-oneDMFPiperidine88298%

Table 2: Antifungal Activity Against Fusarium oxysporum

DerivativeIC50_{50} (µM)LogPBinding Energy (kcal/mol)
Parent compound12.43.2–8.7
3-NO2_2-substituted6.93.8–10.2
5-CH3_3-substituted18.12.9–7.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.